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Introduction
Ammonium hexachloroiridate(III) hydrate, (NH₄)₃[IrCl₆]·xH₂O, is a valuable and cost-

effective precursor material for the generation of highly active iridium-based homogeneous

catalysts. While not typically employed directly in catalytic reactions, it serves as a convenient

starting material for the synthesis of well-defined iridium(III) complexes that are pivotal in a

range of organic transformations. This document provides detailed protocols for the preparation

of a key iridium catalyst precursor, pentamethylcyclopentadienyl iridium(III) chloride dimer

([Cp*IrCl₂]₂), from an iridium(III) source, and its subsequent application in the transfer

hydrogenation of ketones, a reaction of significant interest in the synthesis of pharmaceuticals

and fine chemicals.

Application: Precursor to [Cp*IrCl₂]₂ for Transfer
Hydrogenation
Ammonium hexachloroiridate(III) hydrate is an excellent starting point for the synthesis of

the widely used catalyst precursor, [CpIrCl₂]₂. This air-stable, orange solid is a versatile catalyst
for a variety of reactions, including the transfer hydrogenation of carbonyl compounds. The
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following sections detail the synthesis of [CpIrCl₂]₂ and its application in the reduction of

ketones to secondary alcohols using a sustainable hydrogen donor.

Synthesis of Pentamethylcyclopentadienyl Iridium(III)
Chloride Dimer ([Cp*IrCl₂]₂)
This protocol outlines the synthesis of [CpIrCl₂]₂ from a hydrated iridium(III) chloride source,
which can be derived from ammonium hexachloroiridate(III) hydrate. The reaction involves
the coordination of the pentamethylcyclopentadienyl (Cp) ligand to the iridium center.[1]

Experimental Protocol: Synthesis of [Cp*IrCl₂]₂

Parameter Value

Reactants

Iridium(III) chloride hydrate (IrCl₃·xH₂O) 1.0 equiv.

Pentamethylcyclopentadiene (CpH) 2.0 equiv.

Solvent Methanol

Temperature Reflux

Reaction Time 18-24 hours

Work-up Filtration, washing with cold methanol, drying

Product [CpIrCl₂]₂ (Orange solid)

Detailed Methodology:

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add

iridium(III) chloride hydrate and methanol.

Add pentamethylcyclopentadiene to the stirred solution.

Heat the reaction mixture to reflux and maintain for 18-24 hours. During this time, an orange

precipitate will form.
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After the reaction is complete, cool the mixture to room temperature and then further cool in

an ice bath.

Collect the orange precipitate by vacuum filtration.

Wash the solid with cold methanol until the filtrate is colorless.

Dry the product under vacuum to yield [Cp*IrCl₂]₂.

Reactants & Solvent

Reaction Conditions Work-up & Isolation

IrCl₃·xH₂O

Reflux (18-24h)Cp*H

Methanol

Cooling Filtration Washing (Cold MeOH) Drying (Vacuum) [Cp*IrCl₂]₂

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of [Cp*IrCl₂]₂.

Application Note: Iridium-Catalyzed Transfer
Hydrogenation of Ketones
Introduction:

The reduction of ketones to chiral secondary alcohols is a fundamental transformation in

organic synthesis, particularly in the pharmaceutical industry. Iridium-catalyzed transfer

hydrogenation offers a safe and efficient alternative to methods using stoichiometric metal

hydrides or high-pressure molecular hydrogen. The [Cp*IrCl₂]₂ dimer, synthesized from
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ammonium hexachloroiridate(III) hydrate, is an effective pre-catalyst for this reaction, often

in the presence of a suitable ligand and a hydrogen donor.

This application note describes a protocol for the transfer hydrogenation of various ketones to

their corresponding alcohols using glucose as a sustainable and benign hydrogen donor,

catalyzed by an in situ generated iridium complex derived from [Cp*IrCl₂]₂.[2]

Quantitative Data Summary:

The following table summarizes the results for the transfer hydrogenation of various ketones

catalyzed by an iridium complex generated from [Cp*IrCl₂]₂ using glucose as the hydrogen

donor.[2]

Entry
Substrate
(Ketone)

Catalyst
Loading
(mol% Ir)

Solvent Time (h)
Conversi
on (%)

Yield (%)

1
Acetophen

one
1.0 Water 24 >99 98

2

4'-

Methylacet

ophenone

1.0 Water 24 >99 97

3

4'-

Methoxyac

etophenon

e

1.0 Water 24 >99 99

4

4'-

Chloroacet

ophenone

1.0 Water 24 95 93

5

2'-

Methylacet

ophenone

1.0 DMAc 48 85 80

6
Cyclohexa

none
0.5 Water 24 >99 96
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Data adapted from a study by Ikariya and co-workers, where a functionalized CpIr complex was
used.[2] The conditions are illustrative of the potential of [CpIrCl₂]₂-derived catalysts.

Experimental Protocol: Transfer Hydrogenation of
Acetophenone
This protocol details the general procedure for the transfer hydrogenation of acetophenone to

1-phenylethanol using a catalyst system derived from [Cp*IrCl₂]₂ and a suitable ligand, with

glucose as the hydrogen source.[2]

Materials and Equipment:

[Cp*IrCl₂]₂

Suitable chiral ligand (e.g., a functionalized diamine or amino alcohol)

Acetophenone

Glucose

Solvent (e.g., Water or N,N-Dimethylacetamide)

Base (e.g., NaOH or KOH)

Inert atmosphere glovebox or Schlenk line

Reaction vessel (e.g., sealed tube or small autoclave)

Magnetic stirrer and heating plate

GC or HPLC for analysis

Detailed Methodology:

In an inert atmosphere, charge a reaction vessel with [Cp*IrCl₂]₂ (0.5 mol% Ir) and the

chosen ligand (e.g., 1.1 mol%).

Add the solvent (e.g., water) to dissolve or suspend the catalyst components.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.mdpi.com/2073-4344/9/6/503
https://www.mdpi.com/2073-4344/9/6/503
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add acetophenone (1.0 equiv.), glucose (2.0 equiv.), and a base (e.g., 0.1 M NaOH solution).

Seal the reaction vessel and heat the mixture with stirring at a specified temperature (e.g.,

80 °C) for the required time (e.g., 24 hours).

After the reaction is complete, cool the vessel to room temperature.

Extract the product with an organic solvent (e.g., ethyl acetate).

Analyze the conversion and yield by GC or HPLC using an internal standard.

The product can be purified by column chromatography if necessary.
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Transfer Hydrogenation Catalytic Cycle

[Cp*Ir(III)-Cl]₂

[Cp*Ir(III)-H]

Activation
(Base, H-Donor)

[Cp*Ir(III)-H(Ketone)]

Coordination

Hydrogen Acceptor
(e.g., Acetone)

Byproduct

[Cp*Ir(III)(Alcohol)]

Hydride Transfer
(Reduction)

Product Release &
Regeneration

Hydrogen Donor
(e.g., Isopropanol)

Regeneration

Ketone (R₂C=O)

Alcohol (R₂CHOH)

Product

Click to download full resolution via product page

Caption: Generalized catalytic cycle for transfer hydrogenation.

Conclusion
Ammonium hexachloroiridate(III) hydrate is a crucial starting material for the synthesis of

catalytically active iridium complexes. The preparation of [Cp*IrCl₂]₂ from this precursor

provides access to a robust catalyst for important organic transformations such as the transfer
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hydrogenation of ketones. The protocols and data presented herein offer a practical guide for

researchers in academia and industry to utilize this iridium source for the development of

efficient and sustainable catalytic processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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